molecular formula C25H16FN3O2S B4645300 4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B4645300
M. Wt: 441.5 g/mol
InChI Key: VWSNXRLKVJUYQE-UHFFFAOYSA-N
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Description

4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of the compound is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria. It is also thought to interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In bacteria, it has been shown to disrupt cell wall synthesis and inhibit bacterial growth. In animal models, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on this compound. One area of interest is the development of more potent and selective derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
Overall, 4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has shown promising results in inhibiting the growth of cancer cells and combating bacterial infections. In materials science, it has been used to develop fluorescent sensors for detecting metal ions. In organic synthesis, it has been used to synthesize various derivatives with potential biological activities.

properties

IUPAC Name

4-fluoro-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O2S/c26-19-9-7-16(8-10-19)23(30)29-25(32)27-20-11-12-22-21(14-20)28-24(31-22)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSNXRLKVJUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 2
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4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 3
4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 4
4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 5
4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 6
4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

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